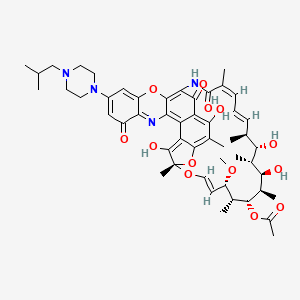

Rifalazil

Description

Properties

Key on ui mechanism of action |

The potent antimycobacterial activity of rifalazil is due to inhibition of bacterial RNA polymerase. |

|---|---|

CAS No. |

129791-92-0 |

Molecular Formula |

C51H64N4O13 |

Molecular Weight |

941.1 g/mol |

IUPAC Name |

[(7S)-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-30-[4-(2-methylpropyl)piperazin-1-yl]-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate |

InChI |

InChI=1S/C51H64N4O13/c1-24(2)23-54-16-18-55(19-17-54)32-21-33(57)39-35(22-32)67-48-40(52-39)36-37-44(60)30(8)47-38(36)49(62)51(10,68-47)65-20-15-34(64-11)27(5)46(66-31(9)56)29(7)43(59)28(6)42(58)25(3)13-12-14-26(4)50(63)53-41(48)45(37)61/h12-15,20-22,24-25,27-29,34,42-43,46,58-60,62H,16-19,23H2,1-11H3,(H,53,63)/t25?,27?,28?,29?,34?,42?,43?,46?,51-/m0/s1 |

InChI Key |

IXSVOCGZBUJEPI-ROSHVKCDSA-N |

Isomeric SMILES |

CC1C=CC=C(C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C([C@](O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCN(CC7)CC(C)C)O3)C |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C(C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCN(CC7)CC(C)C)O3)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Rifalazil; ABI 1648; ABI1648; ABI -648; Krm-1648; Krm 1648; Krm1648; |

Origin of Product |

United States |

Foundational & Exploratory

Rifalazil: A Technical Guide for the Treatment of Intracellular Bacterial Infections

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Rifalazil, a potent benzoxazinorifamycin antibiotic, for the treatment of intracellular bacterial infections. It consolidates key findings on its mechanism of action, antimicrobial efficacy, and pharmacokinetic profile, with a focus on its activity against clinically significant intracellular pathogens such as Mycobacterium tuberculosis and Chlamydia species. This document is intended to serve as a resource for researchers and professionals in the field of drug development.

Core Concepts: Mechanism of Action and Key Attributes

This compound is a derivative of rifamycin that exhibits its bactericidal effects by inhibiting the bacterial DNA-dependent RNA polymerase.[1][2] It binds to the β-subunit of this essential enzyme, thereby blocking transcription and subsequent protein synthesis, ultimately leading to bacterial cell death.[2][3] A key characteristic of this compound is its benzoxazine ring, which contributes to its unique physicochemical properties, including high intracellular accumulation.[1][4][5] This attribute is particularly advantageous for targeting pathogens that reside and replicate within host cells.

This compound has demonstrated exceptional potency against a range of bacteria, including Mycobacterium tuberculosis, Chlamydia trachomatis, and Chlamydia pneumoniae.[1][6][7] Notably, it has a significantly lower minimum inhibitory concentration (MIC) against these organisms compared to other commonly used antibiotics.[6][7] Furthermore, this compound possesses a long elimination half-life, which allows for less frequent dosing regimens.[3][7] An additional advantage is its apparent lack of induction of the cytochrome P450 3A4 enzyme, a common issue with other rifamycins that leads to drug-drug interactions.[1][5]

Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of this compound against key intracellular bacterial pathogens.

Table 1: In Vitro Activity of this compound Against Mycobacterium tuberculosis

| Parameter | Value | Reference Organism/Strain | Citation |

| MIC | 0.00047 µg/mL | M. tuberculosis ATCC 35801 | [8] |

| Comparative MIC | 64-fold more active than rifampin | Various M. tuberculosis isolates | [7] |

| Comparative MIC | 4- to 8-fold more active than rifabutin | Various M. tuberculosis isolates | [7] |

Table 2: In Vitro Activity of this compound Against Chlamydia Species

| Parameter | Value (µg/mL) | Organism | Citation |

| MIC | 0.00025 - 0.0025 | C. trachomatis & C. pneumoniae | [6] |

| MIC90 | 0.00025 | C. trachomatis | [9] |

| MIC90 | 0.00125 - 0.0025 | C. pneumoniae (clinical isolates) | [10][11] |

| MBC90 | 0.0025 | C. trachomatis | [10][11] |

| MBC90 | 0.00125 - 0.0025 | C. pneumoniae (clinical isolates) | [10][11] |

| Protective Effect (PE) | 0.002 (2 days post-treatment) | C. trachomatis in McCoy cells | [6] |

Table 3: In Vivo Efficacy of this compound in a Murine Tuberculosis Model

| Treatment Regimen (12 weeks) | Outcome | Citation |

| This compound (20 mg/kg) + Pyrazinamide (150 mg/kg) + Ethambutol (150 mg/kg) | Apparent clearance of organs; only one mouse showed regrowth in lungs 12 weeks post-therapy. | [8] |

| Isoniazid (25 mg/kg) + Rifampin (20 mg/kg) | Apparent clearance of organs; regrowth detected in all groups 12 weeks post-therapy. | [8] |

| This compound/Isoniazid | Apparent sterilization of organs 6 months after a 12-week treatment. | [12] |

Table 4: Clinical Efficacy of this compound for Chlamydia trachomatis Infection

| Study Population | This compound Regimen | Microbiological Cure Rate | Comparator (Azithromycin 1g) Cure Rate | Citation |

| Women with uncomplicated genital infection | Single 25 mg dose | 84.8% | 92.1% | [9] |

| Men with nongonococcal urethritis | Single 25 mg dose | 85% (at 2 weeks) | 83% (at 2 weeks) | [13] |

Key Experimental Protocols

This section details the methodologies for critical experiments used to evaluate the efficacy of this compound.

Minimum Inhibitory Concentration (MIC) Determination for M. tuberculosis**

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.

Protocol:

-

Bacterial Strain: M. tuberculosis ATCC strain 35801 is used.[8]

-

Culture Medium: Modified 7H10 broth with a pH of 6.6 is prepared.[8]

-

Drug Preparation: A stock solution of this compound is prepared and serially diluted to achieve a range of final concentrations.

-

Inoculation: The broth containing the different drug concentrations is inoculated with a standardized suspension of M. tuberculosis.

-

Incubation: The cultures are incubated under appropriate conditions (e.g., 37°C) for a specified period.

-

Endpoint Determination: The MIC is recorded as the lowest concentration of this compound at which no visible growth of the bacteria is observed.[8]

In Vivo Murine Model of Tuberculosis

Objective: To evaluate the bactericidal activity of this compound in a mouse model of established M. tuberculosis infection.

Protocol:

-

Animal Model: Six-week-old outbred female Swiss mice are used.[8]

-

Infection: Mice are infected intravenously via the caudal vein with a standardized suspension of M. tuberculosis.[8]

-

Treatment Initiation: Treatment begins one week post-infection.[8]

-

Drug Administration: this compound is administered orally by gavage, five days a week for a duration of 12 weeks.[8] A typical dosage is 20 mg/kg.[8] Combination therapies with other antitubercular drugs like pyrazinamide and ethambutol are also evaluated.[8]

-

Control Groups: An early control group is sacrificed at the start of treatment, and a late control group of untreated infected mice is sacrificed after a defined period (e.g., 4 weeks) to monitor disease progression.[8]

-

Outcome Assessment: At the end of the treatment period, mice are sacrificed. The spleens and right lungs are aseptically removed and homogenized.[8] Viable cell counts (colony-forming units, CFU) are determined by plating serial dilutions of the organ homogenates on appropriate culture media.[8]

-

Relapse Assessment: Parallel treatment groups are observed for a period (e.g., 12 weeks) after cessation of therapy to assess for bacterial regrowth.[8]

In Vitro "Protective Effect" (PE) Assay for Chlamydia**

Objective: To determine the ability of this compound to protect mammalian cells from subsequent Chlamydia infection after the drug has been removed.

Protocol:

-

Cell Culture: Monolayers of a suitable mammalian cell line (e.g., McCoy cells) are grown in microtiter plates.[6][13]

-

Drug Pre-treatment: The cell monolayers are incubated with varying concentrations of this compound for a defined period (e.g., 24 hours).[6][13]

-

Drug Removal: The drug-containing medium is removed, and the cells are washed to remove any extracellular drug.

-

Delayed Infection: The pre-treated cell monolayers are then challenged with an inoculum of Chlamydia trachomatis or Chlamydia pneumoniae at different time points after drug removal (e.g., 2, 4, 6, and up to 12 days).[6]

-

Incubation: The infected cells are incubated to allow for chlamydial growth and development.

-

Assessment of Infection: The presence of chlamydial inclusions is determined by staining (e.g., with a fluorescently labeled antibody) and microscopic examination.

-

Endpoint Determination: The protective dose is the concentration of this compound that prevents chlamydial infection at a given time point after drug removal.[6]

Visualizations: Pathways and Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Caption: Mechanism of action of this compound.

References

- 1. This compound and other benzoxazinorifamycins in the treatment of chlamydia-based persistent infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. journals.asm.org [journals.asm.org]

- 7. Safety and Bactericidal Activity of this compound in Patients with Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of this compound in a Combination Treatment Regimen as an Alternative to Isoniazid-Rifampin Therapy in a Mouse Tuberculosis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Randomized, Double-Blind, Multicenter Safety and Efficacy Study of this compound Compared with Azithromycin for Treatment of Uncomplicated Genital Chlamydia trachomatis Infection in Women - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Activities of Rifamycin Derivatives ABI-1648 (this compound, KRM-1648), ABI-1657, and ABI-1131 against Chlamydia trachomatis and Recent Clinical Isolates of Chlamydia pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro activities of rifamycin derivatives ABI-1648 (this compound, KRM-1648), ABI-1657, and ABI-1131 against Chlamydia trachomatis and recent clinical isolates of Chlamydia pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Durable cure for tuberculosis: this compound in combination with isoniazid in a murine model of Mycobacterium tuberculosis infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. | BioWorld [bioworld.com]

Early-Stage Research on Rifalazil Efficacy: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifalazil (formerly KRM-1648) is a semi-synthetic benzoxazinorifamycin, an antibiotic structurally related to rifampin.[1][2] It was developed as a potential treatment for various bacterial infections, including those caused by Chlamydia trachomatis, Clostridioides difficile, and Mycobacterium tuberculosis.[3][4] Like other rifamycins, its mechanism of action involves the inhibition of bacterial DNA-dependent RNA polymerase, a critical enzyme for bacterial transcription.[5][6] This document provides a technical overview of the early-stage research on the efficacy of this compound, summarizing key quantitative data, experimental protocols, and relevant biological pathways. Despite initial promise, the development of this compound was terminated in 2013 due to severe side effects.[3]

Core Efficacy Data

In Vitro Activity

This compound demonstrated potent in vitro activity against a range of bacterial pathogens. The minimum inhibitory concentrations (MICs) are summarized below.

| Organism | Strain(s) | MIC (μg/mL) | Reference |

| Chlamydia trachomatis | 10 strains | 0.0025 (MIC90) | [7] |

| Chlamydia pneumoniae | 10 recent clinical isolates | 0.00125 - 0.0025 (MIC90) | [7] |

| Mycobacterium tuberculosis | Multiple isolates | 64-fold more active than rifampin | [2] |

Pharmacokinetics

Pharmacokinetic properties of this compound were evaluated in early-phase human clinical trials.

| Parameter | Fasting | Standard Breakfast (30% fat) | High-Fat Breakfast (60% fat) | Reference |

| Cmax (ng/mL) | Increased progressively with fat content | Increased progressively with fat content | Increased progressively with fat content | [1] |

| AUC(0-Tlast) | Increased progressively with fat content | Increased progressively with fat content | Increased progressively with fat content | [1] |

| AUC(0-infinity) | Increased progressively with fat content | Increased progressively with fat content | Increased progressively with fat content | [1] |

Note: Systemic exposure to this compound based on Cmax, AUC(0-Tlast), and AUC(0-infinity) was increased progressively as the fat content of the test breakfast was increased from 30% to 60% compared with fasting.[1] Administration with food also led to a large reduction in pharmacokinetic intersubject variability.[1]

| Dose | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (hours) | Reference |

| 10 mg | 13.5 ± 4.6 | 280.1 ± 119.7 | 8.7 ± 2.7 | [8] |

| 25 mg | 26.4 ± 11.0 | 610.3 ± 253.4 | 8.6 ± 3.6 | [8] |

In Vivo Efficacy in Animal Models

This compound demonstrated efficacy in various mouse models of infectious diseases.

| Disease Model | Pathogen | Treatment Regimen | Outcome | Reference |

| Helicobacter pylori colonization | Helicobacter pylori | Not specified | Efficacious in a mouse model | [9] |

| Lung Infection | Chlamydia pneumoniae | 1 or 3 mg/kg/day for 3 days | Efficacious | [10] |

| Buruli Ulcer | Mycobacterium ulcerans | 5 or 10 mg/kg orally for up to 15 weeks | Efficacious in an advanced infection model | [11] |

| Tuberculosis | Mycobacterium tuberculosis | Combination with pyrazinamide and ethambutol | Studied as an alternative to isoniazid-rifampin therapy | [12] |

Experimental Protocols

In Vitro Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against Chlamydia trachomatis and Chlamydia pneumoniae.

Methodology:

-

Ten strains of C. trachomatis and ten recent clinical isolates of C. pneumoniae were used.

-

The in vitro activities of this compound, its derivatives, azithromycin, and levofloxacin were tested.

-

The specific methodology for chlamydial susceptibility testing, likely a cell culture-based assay, was employed to determine the MICs. This typically involves infecting a susceptible cell line (e.g., HeLa, McCoy) and then adding serial dilutions of the antimicrobial agent.

-

The MIC was defined as the lowest concentration of the drug that inhibited the development of chlamydial inclusions.

-

The MIC at which 90% of the isolates were inhibited (MIC90) was reported.[7]

Pharmacokinetic Study in Healthy Volunteers

Objective: To investigate the safety and pharmacokinetics of a single oral dose of this compound under different food conditions.

Methodology:

-

A randomized, 3-way crossover study was conducted in 12 healthy male volunteers.[1]

-

Each subject received a single 25 mg oral dose of this compound under three different conditions with a 21- to 28-day washout period between doses:

-

After an overnight fast of 10 hours.

-

With a standard breakfast containing 30% fat.

-

With a high-fat breakfast containing 60% fat.[1]

-

-

Blood samples were collected at predetermined time points after dosing.

-

Plasma concentrations of this compound were determined using a validated high-performance liquid chromatography (HPLC) method.[8]

-

Pharmacokinetic parameters including Cmax, AUC(0-Tlast), and AUC(0-infinity) were calculated using non-compartmental analysis.[1][8]

Mouse Model of Chlamydia pneumoniae Lung Infection

Objective: To evaluate the efficacy of this compound in a mouse model of lung infection.

Methodology:

-

Mice were infected with Chlamydia pneumoniae.

-

Treatment with this compound or related compounds was initiated.

-

Dosing was administered once daily for 3 days at either 1 or 3 mg/kg of body weight.[10]

-

Efficacy was assessed by determining the proportion of animals with culture-positive lungs at a set time point after infection.[10]

Visualizations

Mechanism of Action of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow for Pharmacokinetic Study

References

- 1. Effect of food on the pharmacokinetics of this compound, a novel antibacterial, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. ddescholar.acemap.info [ddescholar.acemap.info]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. In vitro activities of rifamycin derivatives ABI-1648 (this compound, KRM-1648), ABI-1657, and ABI-1131 against Chlamydia trachomatis and recent clinical isolates of Chlamydia pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Safety and Bactericidal Activity of this compound in Patients with Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound and derivative compounds show potent efficacy in a mouse model of H. pylori colonization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficacy of Benzoxazinorifamycins in a Mouse Model of Chlamydia pneumoniae Lung Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Therapeutic efficacy of this compound (KRM-1648) in a M. ulcerans-induced Buruli ulcer mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of this compound in a Combination Treatment Regimen as an Alternative to Isoniazid-Rifampin Therapy in a Mouse Tuberculosis Model - PMC [pmc.ncbi.nlm.nih.gov]

Rifalazil chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rifalazil, a derivative of the rifamycin class of antibiotics, has demonstrated potent bactericidal activity against a broad spectrum of bacteria, including clinically significant pathogens such as Mycobacterium tuberculosis and Chlamydia trachomatis. Its mechanism of action involves the specific inhibition of the β-subunit of bacterial DNA-dependent RNA polymerase, a critical enzyme in microbial transcription. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental methodologies related to this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound, also known as KRM-1648, is a semi-synthetic benzoxazinorifamycin. Its complex macrocyclic structure is fundamental to its biological activity.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-5,12,21,23-tetrahydroxy-27-methoxy-2,4,16,20,22,24,26-heptamethyl-10-[4-(2-methylpropyl)piperazin-1-yl]-1,6,15-trioxo-1,2-dihydro-6H-2,7-(epoxypentadeca[1][2][3]trienoimino)[1]benzofuro[4,5-a]phenoxazin-25-yl acetate[4] |

| CAS Number | 129791-92-0[4] |

| Chemical Formula | C₅₁H₆₄N₄O₁₃[4] |

| SMILES | CC(C)CN1CCN(CC1)c2cc3c(c(O)c2)N=C4c5c(c(O)c6c(c5O)C(C)(O/C=C/--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--/C=C/C=C(\C)/C(=O)N6)OC(=O)C)OC)O4)NC(=O)/C=C/3)C=C1 |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 941.09 g/mol | MedKoo Biosciences |

| Appearance | Solid powder | MedKoo Biosciences |

| Solubility | Very high in water at pH 2 (~2000 mg/mL), low at pH 5 (0.5 mg/mL) | Wikipedia |

| pKa (strongest acidic) | 4.52 | DrugBank Online |

| pKa (strongest basic) | 8.63 | DrugBank Online |

| LogP | 4.48 | DrugBank Online |

| Melting Point | Not available | |

| Boiling Point | Not available |

Mechanism of Action

This compound exerts its potent antibacterial effect by targeting and inhibiting the bacterial DNA-dependent RNA polymerase (RNAP).[4][5] This enzyme is essential for the transcription of genetic information from DNA to RNA, a fundamental process for bacterial survival.

This compound binds non-covalently to the β-subunit of the RNAP, within a pocket that is spatially close to the active site but distinct from the DNA and RNA binding sites.[6] This binding induces a conformational change in the enzyme that sterically blocks the path of the elongating RNA transcript, preventing its extension beyond a length of 2-3 nucleotides.[6] This leads to the termination of transcription and ultimately, bacterial cell death. The high affinity and specificity of this compound for the bacterial RNAP over its mammalian counterparts contribute to its favorable therapeutic index.

Resistance to this compound, and other rifamycins, primarily arises from point mutations in the rpoB gene, which encodes the β-subunit of RNAP.[6][7] These mutations alter the amino acid sequence of the this compound binding pocket, reducing the drug's affinity for the enzyme and thereby diminishing its inhibitory effect.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of this compound.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Bacterial culture in logarithmic growth phase

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for many bacteria, Middlebrook 7H9 for mycobacteria)

-

Sterile 96-well microtiter plates

-

Incubator

Procedure:

-

Prepare serial two-fold dilutions of this compound in the broth medium in the wells of a 96-well plate. The final volume in each well should be 50 µL.

-

Prepare a standardized bacterial inoculum to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Add 50 µL of the bacterial inoculum to each well containing the this compound dilutions, as well as to a positive control well (containing only broth and inoculum) and a negative control well (containing only broth).

-

Incubate the plate at the optimal temperature and duration for the specific bacterium (e.g., 37°C for 18-24 hours for most bacteria).

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound in a well that shows no visible bacterial growth.

Selection of this compound-Resistant Mutants

This protocol describes a method for selecting bacterial mutants with reduced susceptibility to this compound through serial passage in the presence of sub-inhibitory concentrations of the drug.

Materials:

-

This compound stock solution

-

Bacterial culture

-

Appropriate liquid or solid growth medium

-

Incubator

-

Spectrophotometer (for liquid culture)

Procedure:

-

Determine the initial MIC of this compound for the bacterial strain of interest.

-

Inoculate a fresh culture medium containing this compound at a concentration of 0.5x the MIC.

-

Incubate the culture until visible growth is observed.

-

From this culture, inoculate a new medium containing a two-fold higher concentration of this compound.

-

Repeat this serial passage, progressively increasing the concentration of this compound.

-

At each passage, an aliquot of the culture can be plated on drug-free agar to isolate individual colonies.

-

The MIC of the isolated colonies is then determined to confirm the development of resistance.

-

Genomic DNA from resistant mutants can be extracted, and the rpoB gene can be sequenced to identify mutations responsible for the resistance phenotype.[6][7]

In Vivo Efficacy in a Mouse Infection Model

Animal models are crucial for evaluating the in vivo efficacy of antimicrobial agents. A common model is the mouse thigh infection model.

Materials:

-

Laboratory mice (e.g., BALB/c)

-

Bacterial strain of interest

-

This compound formulation for oral or parenteral administration

-

Saline or appropriate vehicle control

-

Surgical tools for tissue collection

-

Homogenizer

-

Agar plates for bacterial enumeration

Procedure:

-

Induce a localized infection in the thigh muscle of mice by intramuscular injection of a standardized bacterial inoculum.

-

After a set period to allow the infection to establish, begin treatment with this compound at various dosages. A control group should receive the vehicle alone.

-

Administer the treatment for a specified duration and frequency.

-

At the end of the treatment period, euthanize the mice and aseptically collect the infected thigh muscle.

-

Homogenize the tissue in a sterile buffer.

-

Perform serial dilutions of the tissue homogenate and plate on appropriate agar medium.

-

After incubation, count the number of CFU per gram of tissue.

-

The efficacy of this compound is determined by comparing the bacterial load in the treated groups to the control group.

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound is essential for optimizing its therapeutic use.

Table 3: Pharmacokinetic and Pharmacodynamic Parameters of this compound

| Parameter | Value | Species | Source |

| Half-life (t₁/₂) | ~60 hours | Human | DrugBank Online |

| Metabolism | Primarily by B-esterase and CYP3A4 | Human | DrugBank Online |

| Major Metabolites | 25-deacetyl-benzoxazinorifamycin, 32-hydroxy-benzoxazinorifamycin | Human | DrugBank Online |

| Protein Binding | High | Not specified | |

| MIC range | 0.00025 - 0.25 µg/mL | Various bacteria | MedChemExpress |

Conclusion

This compound is a potent antibiotic with a well-defined mechanism of action against a range of clinically relevant bacteria. Its favorable pharmacokinetic profile, including a long half-life, has made it an attractive candidate for further investigation. The experimental protocols outlined in this guide provide a framework for the continued study and development of this compound and other novel antimicrobial agents. Further research into its clinical efficacy and the management of potential resistance is warranted. However, it is important to note that the development of this compound was terminated in 2013 due to severe side effects.[4]

References

- 1. Safety and Bactericidal Activity of this compound in Patients with Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. woah.org [woah.org]

- 4. Rifampin-Resistant RNA Polymerase Mutants of Chlamydia trachomatis Remain Susceptible to the Ansamycin this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. In vitro time-kill activities of this compound, alone and in combination with vancomycin, against logarithmic and stationary cultures of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Activities of Rifamycin Derivatives ABI-1648 (this compound, KRM-1648), ABI-1657, and ABI-1131 against Chlamydia trachomatis and Recent Clinical Isolates of Chlamydia pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Pharmacological Profile of Rifalazil

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The development of Rifalazil was terminated in 2013 due to severe side effects.[1][2] This document is intended for informational and research purposes only.

Executive Summary

This compound (formerly KRM-1648) is a semi-synthetic, second-generation benzoxazinorifamycin, a class of antibiotics structurally related to rifampin.[3][4] It was investigated for the treatment of various bacterial infections, including those caused by Chlamydia trachomatis, Clostridioides difficile, and notably, Mycobacterium tuberculosis.[1] Its mechanism of action involves the potent inhibition of bacterial DNA-dependent RNA polymerase, a critical enzyme for bacterial survival.[5][6] this compound exhibited a promising pharmacological profile, characterized by extraordinary in vitro potency against intracellular pathogens, high intracellular accumulation, and a long elimination half-life.[7][8] However, despite promising preclinical and early clinical data, its development was halted due to safety concerns.[1][2] This guide provides a detailed technical overview of its pharmacological properties, supported by quantitative data, experimental methodologies, and visual diagrams.

Mechanism of Action

This compound exerts its bactericidal effect by targeting and inhibiting the bacterial DNA-dependent RNA polymerase (RNAP).[6][9]

-

Target Binding: It binds with high affinity to the β-subunit of the prokaryotic RNAP.[1][5] This binding site is distinct from the active site for nucleotide polymerization.

-

Inhibition of Transcription: By binding to the RNAP, this compound creates a steric block that prevents the elongation of the nascent RNA chain beyond a length of 2-3 nucleotides.[10] This effectively halts the transcription process, preventing the synthesis of essential messenger RNA (mRNA) and other RNA molecules.

-

Consequence: The inability to produce essential proteins leads to a cessation of cellular functions and ultimately, bacterial cell death.[5]

The unique benzoxazine ring structure of this compound is believed to contribute to its increased binding affinity and potency compared to older rifamycins like rifampin.[5][9]

Pharmacodynamics and Spectrum of Activity

This compound demonstrated potent in vitro activity against a broad range of bacteria, with exceptional potency against intracellular pathogens.

In Vitro Susceptibility

This compound's minimum inhibitory concentrations (MICs) were significantly lower than many standard-of-care antibiotics for several key pathogens.

| Pathogen | Strain(s) | MIC Range / Value | Comparator Drug (MIC) | Reference(s) |

| Mycobacterium tuberculosis | Various isolates | 64-fold more active than Rifampin | Rifampin, Rifabutin | [3][4] |

| Chlamydia trachomatis | Serovar D, L2 | 0.00025 µg/mL (MIC₉₀) | Azithromycin (0.125 µg/mL) | [7][11] |

| Chlamydophila pneumoniae | TW-183 | 0.00025 - 0.0025 µg/mL | Azithromycin (50-500x higher) | [11][12][13] |

| Clostridioides difficile | Various isolates | MIC₅₀: 0.002 µg/mL; MIC₉₀: 0.004 µg/mL | - | [14][15] |

| Helicobacter pylori | N/A | Potent activity reported | - | [6][11][16] |

Resistance

Resistance to this compound, like other rifamycins, primarily arises from point mutations in the rpoB gene, which codes for the β-subunit of RNA polymerase.[12][13] These mutations alter the drug's binding site, reducing its inhibitory effect. Notably, some studies found that this compound retained activity against certain C. trachomatis and M. tuberculosis strains that had developed resistance to rifampin, suggesting it could overcome some resistance mechanisms.[4][9][13]

Pharmacokinetics

This compound's pharmacokinetic profile was notable for its long half-life and high intracellular penetration, which are advantageous for treating infections caused by intracellular pathogens.

-

Absorption: this compound is orally administered.[1] Its systemic exposure (Cmax and AUC) is significantly increased when taken with food, particularly high-fat meals.[17][18] Food also reduces the high inter-subject variability observed in the fasted state.[17][18]

-

Distribution: The drug achieves high intracellular concentrations and has a large volume of distribution, ensuring it reaches pathogens that reside within host cells.[7][8][19]

-

Metabolism: this compound is metabolized in humans into two major metabolites: 25-deacetyl-benzoxazinorifamycin (via a B-esterase) and 32-hydroxy-benzoxazinorifamycin (via the cytochrome P450 enzyme CYP3A4).[6][16] Unlike rifampin, this compound does not appear to be a significant inducer of CYP450 enzymes, suggesting a lower potential for drug-drug interactions.[4][9]

-

Elimination: The drug is characterized by a long elimination half-life, reported to be approximately 60 to 100 hours in healthy volunteers, allowing for infrequent dosing schedules.[3][7] However, a shorter half-life of around 8.7 hours was observed in tuberculosis patients.[3]

Pharmacokinetic Parameters in Humans

| Population | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | T½ (hours) | Reference(s) |

| TB Patients | 10 mg (single) | 13.5 ± 4.6 | 280.1 ± 119.7 | 8.7 ± 2.7 | [3] |

| TB Patients | 25 mg (single) | 26.4 ± 11.0 | 610.3 ± 253.4 | 8.6 ± 3.6 | [3] |

| Healthy Volunteers | N/A | N/A | N/A | ~60 - 100 | [3][7] |

Clinical Efficacy and Development Status

This compound underwent Phase II clinical trials for uncomplicated genital chlamydia and pulmonary tuberculosis.

Chlamydia trachomatis Infection

A randomized, double-blind study in women with uncomplicated genital chlamydia compared a single 25 mg oral dose of this compound to a single 1 g dose of azithromycin.[7][20]

| Treatment Group | Microbiological Cure Rate | 95% Confidence Interval for Difference | Outcome | Reference(s) |

| This compound (25 mg) | 84.8% (28/33) | -22.5% to 7.9% | Non-inferiority not established | [7][20] |

| Azithromycin (1 g) | 92.1% (35/38) | - | - | [7][20] |

An earlier study in males with non-gonococcal urethritis found a single 25 mg dose of this compound had comparable microbiological cure rates to 1 g of azithromycin at 2 weeks (85% vs. 83%) and superior rates at 5 weeks (83% vs. 64%).[7]

Pulmonary Tuberculosis

In a Phase II trial, patients with sputum smear-positive pulmonary TB received this compound (10 mg or 25 mg once weekly) plus daily isoniazid for two weeks.[3][21] While the drug was well-tolerated, the decreases in sputum colony-forming units (CFU) were comparable to control arms, and the results were deemed statistically inconclusive due to high variability.[3][22]

Safety and Tolerability

Across early-phase trials, this compound was generally well-tolerated.[3][7] However, its development was ultimately terminated due to severe side effects that emerged later.[1]

Adverse Events in Chlamydia Trial

The table below compares the most frequent treatment-related adverse events in the Phase II trial for chlamydia.[7]

| Adverse Event | This compound (n=40) | Azithromycin (n=42) |

| Influenza-like illness | 12.5% | 0% |

| Nausea | 7.5% | 33.3% |

| Vomiting | 7.5% | 7.1% |

| Diarrhea | 5.0% | 21.4% |

| Headache | 5.0% | 16.7% |

| Bacterial Vaginosis | 2.5% | 11.9% |

| Overall Related AEs | 55% | 62% |

In the tuberculosis trial, a transient decrease in absolute neutrophil count (<2,000 cells/mm³) was observed in 10-20% of patients in both the this compound and rifampin-containing arms, without associated clinical consequences.[3][22]

Experimental Protocols

Protocol: C. difficile Hamster Model of Colitis

This preclinical model was used to assess the efficacy of this compound in treating and preventing C. difficile-associated diarrhea (CDAD).[15][23]

-

Animal Model: Golden Syrian hamsters.

-

Induction of Disease:

-

Animals were injected subcutaneously with clindamycin phosphate (10 mg/kg) to disrupt normal gut flora and induce susceptibility.

-

24 hours later, animals were challenged via oral gavage with a vegetative culture of C. difficile.

-

-

Treatment Regimens:

-

Prophylactic: Test articles (this compound 20 mg/kg, Vancomycin 50 mg/kg, or vehicle) were administered daily for 5 days, starting simultaneously with the C. difficile challenge.

-

Therapeutic: Test articles were administered daily for 5 days, starting 24 hours after the C. difficile challenge.

-

-

Endpoints:

-

Primary: Survival and clinical signs of morbidity over the study period (up to 30 days post-treatment).

-

Secondary: Presence of C. difficile toxins in fecal samples (assessed by ELISA) and histopathological examination of the ceca for epithelial damage, edema, and neutrophil infiltration.

-

-

Results: this compound was effective in both preventing and treating CDAD. Unlike vancomycin-treated animals, which relapsed 10-15 days after treatment cessation, no relapses were observed in the this compound group.[14][23]

Protocol: Phase II Tuberculosis Clinical Trial

This study evaluated the early bactericidal activity and safety of this compound in humans.[3][21]

-

Study Design: Randomized, open-label, active-controlled Phase II clinical trial.

-

Patient Population: 65 HIV-negative adults with newly diagnosed, sputum smear-positive pulmonary tuberculosis.

-

Treatment Arms (First 14 Days):

-

Isoniazid (INH) 5 mg/kg daily.

-

INH 5 mg/kg + Rifampin 10 mg/kg daily (Standard of care control).

-

INH 5 mg/kg daily + this compound 10 mg once weekly.

-

INH 5 mg/kg daily + this compound 25 mg once weekly.

-

-

Primary Endpoints:

-

Safety: Incidence and severity of adverse experiences.

-

Pharmacokinetics: Determination of Cmax, AUC, and T½ after the first dose of this compound.

-

-

Secondary Endpoint (Efficacy): Change in M. tuberculosis CFU count in sputum from baseline to day 15.

-

Methodology:

-

Sputum Collection: Sputum was collected overnight for quantitative culture at baseline and on specified days during treatment.

-

PK Sampling: Blood samples were collected at pre-dose and multiple time points post-dose for pharmacokinetic analysis via high-performance liquid chromatography (HPLC).[3]

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - PharmaKB [app.pharmakb.com]

- 3. Safety and Bactericidal Activity of this compound in Patients with Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Randomized, Double-Blind, Multicenter Safety and Efficacy Study of this compound Compared with Azithromycin for Treatment of Uncomplicated Genital Chlamydia trachomatis Infection in Women - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound and other benzoxazinorifamycins in the treatment of chlamydia-based persistent infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Emergence of Resistance to Rifampin and this compound in Chlamydophila pneumoniae and Chlamydia trachomatis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rifampin-Resistant RNA Polymerase Mutants of Chlamydia trachomatis Remain Susceptible to the Ansamycin this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Treats and Prevents Relapse of Clostridium difficile-Associated Diarrhea in Hamsters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. go.drugbank.com [go.drugbank.com]

- 17. Effect of food on the pharmacokinetics of this compound, a novel antibacterial, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Randomized, double-blind, multicenter safety and efficacy study of this compound compared with azithromycin for treatment of uncomplicated genital Chlamydia trachomatis infection in women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchwithnj.com [researchwithnj.com]

- 22. Safety and bactericidal activity of this compound in patients with pulmonary tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. This compound treats and prevents relapse of clostridium difficile-associated diarrhea in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Activity of Rifalazil Against Chlamydia Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Rifalazil, a benzoxazinorifamycin antibiotic, against various Chlamydia species. This document synthesizes key findings on its potent antichlamydial properties, details the experimental methodologies used for its evaluation, and presents its mechanism of action.

Introduction to this compound and its Antichlamydial Potential

This compound (formerly KRM-1648) is a semi-synthetic derivative of rifamycin that has demonstrated exceptionally high in vitro potency against obligate intracellular bacteria of the genus Chlamydia.[1][2] Its mechanism of action involves the inhibition of bacterial DNA-dependent RNA polymerase, a critical enzyme for bacterial cell survival.[1][3] The unique benzoxazine ring structure of this compound contributes to its favorable physicochemical properties for targeting intracellular pathogens.[1] Notably, this compound has shown potential as a monotherapeutic agent for chlamydial infections and may be effective against strains resistant to other rifamycins like rifampin.[1] Although its clinical development was halted due to side effects, the in vitro data remains a valuable reference for antimicrobial research.[4]

Quantitative Assessment of In Vitro Activity

This compound has consistently demonstrated superior in vitro activity against both Chlamydia trachomatis and Chlamydia pneumoniae when compared to other commonly used antibiotics. Its Minimum Inhibitory Concentrations (MICs) are reported to be in the picogram per milliliter (pg/mL) range, indicating high potency.[1]

Table 1: In Vitro Susceptibility of Chlamydia trachomatis to this compound and Comparator Antibiotics

| Antibiotic | MIC Range (µg/mL) | MIC90 (µg/mL) | MBC90 (µg/mL) | Reference(s) |

| This compound (ABI-1648) | 0.00025 - 0.0025 | 0.0025 | 0.0025 | [2][5][6] |

| Azithromycin | 0.008 - 0.125 | 0.125 | 0.125 | [2][5][6] |

| Levofloxacin | - | 1.0 | 1.0 | [2][5] |

| Doxycycline | 0.016 - 0.064 | - | - | [6][7][8] |

| Rifampin | - | - | - | [6] |

Table 2: In Vitro Susceptibility of Chlamydia pneumoniae to this compound and Comparator Antibiotics

| Antibiotic | MIC Range (µg/mL) | MIC90 (µg/mL) | MBC90 (µg/mL) | Reference(s) |

| This compound (ABI-1648) | 0.00125 - 0.0025 | 0.00125 | 0.00125 | [2][5] |

| Azithromycin | - | 0.125 | 0.125 | [2][5] |

| Levofloxacin | - | 1.0 | 1.0 | [2][5] |

| Rifampin | - | 0.015 | 0.015 | [9] |

This compound and its derivatives have been shown to be 10- to 1,000-fold more active than azithromycin and levofloxacin against Chlamydia species.[2][5]

Mechanism of Action

This compound, like other rifamycins, targets the bacterial DNA-dependent RNA polymerase. Specifically, it binds to the β-subunit of this enzyme, sterically blocking the path of the elongating RNA molecule and thereby inhibiting transcription.[1][4] This action is bactericidal and is effective against the replicating forms of Chlamydia within the host cell.

Figure 1. Mechanism of action of this compound on Chlamydial RNA polymerase.

Experimental Protocols for In Vitro Susceptibility Testing

The in vitro susceptibility of Chlamydia species to antimicrobial agents is typically determined using cell culture-based assays. The following is a synthesized protocol based on methodologies reported in the literature.[7][8][9][10][11]

Cell Culture and Chlamydial Strains

-

Host Cells: McCoy or HEp-2 cells are commonly used.[7][11] Cells are grown to confluence in 96-well microtiter plates.

-

Chlamydial Strains: Laboratory-adapted strains (e.g., C. trachomatis serovar D, L2) or clinical isolates of C. trachomatis and C. pneumoniae are used.[2][11]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antibiotic that inhibits the formation of chlamydial inclusions.[9]

-

Preparation of Inoculum: A standardized inoculum of Chlamydia elementary bodies (EBs) is prepared to yield a specific number of inclusion-forming units (IFUs) per well (e.g., 104 IFU/mL).[11]

-

Infection of Host Cells: The growth medium is removed from the confluent cell monolayers in the 96-well plates. The chlamydial inoculum is then added to each well.

-

Centrifugation: The plates are centrifuged at a low speed (e.g., 2,000 x g) for 1 hour to facilitate infection.[11]

-

Addition of Antibiotics: After centrifugation, the inoculum is aspirated, and fresh culture medium containing serial twofold dilutions of this compound (and comparator antibiotics) is added to the wells. The medium is supplemented with cycloheximide (1 µg/mL) to inhibit host cell protein synthesis.[11]

-

Incubation: The plates are incubated at 35°C for 48-72 hours.[11]

-

Staining and Visualization: After incubation, the cell monolayers are fixed (e.g., with methanol) and stained for chlamydial inclusions using a specific monoclonal antibody conjugated to a fluorescent dye (e.g., fluorescein isothiocyanate).[11] Inclusions are then visualized and counted using a fluorescence microscope.

-

MIC Determination: The MIC is the lowest antibiotic concentration at which no inclusions are observed.[9]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibiotic that kills the chlamydiae.

-

Initial Setup: The MIC assay is performed as described above.

-

Passage: After determining the MIC, the antibiotic-containing medium is removed from the wells showing no inclusions. The cells are washed twice with phosphate-buffered saline (PBS).[9]

-

Cell Lysis and Re-infection: Fresh, antibiotic-free medium is added, and the cells are lysed to release any viable EBs. The lysate is then used to infect fresh, confluent cell monolayers in a new 96-well plate.

-

Incubation and Staining: The new plates are incubated for 48-72 hours, fixed, and stained as described for the MIC assay.

-

MBC Determination: The MBC is the lowest antibiotic concentration from the initial assay that results in no observable inclusions in the subsequent passage.[9]

Figure 2. Workflow for in vitro susceptibility testing of Chlamydia to this compound.

Resistance Development

While rifamycins are highly active against Chlamydia in vitro, there have been concerns about the potential for resistance development.[11] Studies involving serial passage of C. pneumoniae and C. trachomatis in the presence of subinhibitory concentrations of this compound and rifampin have shown that resistance can emerge.[11] However, the MICs of this compound for resistant C. trachomatis mutants were significantly lower (0.5 to 1.0 µg/mL) than those for rifampin-resistant mutants (128 to 256 µg/mL).[11] Interestingly, some rifampin-resistant mutants with mutations in the rpoB gene remained susceptible to this compound at concentrations at or below 0.064 µg/mL.[12]

Conclusion

This compound exhibits exceptional in vitro potency against Chlamydia trachomatis and Chlamydia pneumoniae, with MICs and MBCs that are significantly lower than those of other commonly prescribed antibiotics. Its mechanism of action through the inhibition of bacterial RNA polymerase is well-established. The detailed experimental protocols for in vitro susceptibility testing provide a framework for the continued evaluation of novel antichlamydial compounds. While the potential for resistance exists, this compound has demonstrated some activity against rifampin-resistant strains. The extensive in vitro data on this compound serves as a critical benchmark for the development of new and effective treatments for chlamydial infections.

References

- 1. This compound and other benzoxazinorifamycins in the treatment of chlamydia-based persistent infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro activities of rifamycin derivatives ABI-1648 (this compound, KRM-1648), ABI-1657, and ABI-1131 against Chlamydia trachomatis and recent clinical isolates of Chlamydia pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. DSpace [soar.suny.edu]

- 6. This compound Pretreatment of Mammalian Cell Cultures Prevents Subsequent Chlamydia Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Susceptibility Testing of Clinical Isolates of Chlamydia trachomatis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro Susceptibility Testing of Clinical Isolates of Chlamydia trachomatis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Frontiers | Evaluating the Antibiotic Susceptibility of Chlamydia – New Approaches for in Vitro Assays [frontiersin.org]

- 11. Emergence of Resistance to Rifampin and this compound in Chlamydophila pneumoniae and Chlamydia trachomatis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rifampin-Resistant RNA Polymerase Mutants of Chlamydia trachomatis Remain Susceptible to the Ansamycin this compound - PMC [pmc.ncbi.nlm.nih.gov]

Rifalazil: A Technical Deep Dive into its Potential for Latating Tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Latent tuberculosis infection (LTBI) presents a formidable obstacle to global tuberculosis control, harboring a vast reservoir of Mycobacterium tuberculosis (Mtb) with the potential for reactivation. The development of shorter, more effective treatment regimens for LTBI is a critical unmet need. Rifalazil, a benzoxazinorifamycin, has emerged as a promising candidate due to its potent bactericidal activity against Mtb, a long half-life facilitating intermittent dosing, and a favorable drug-drug interaction profile compared to other rifamycins. This technical guide provides a comprehensive overview of the preclinical and clinical data supporting the investigation of this compound for LTBI, details the experimental methodologies used in its evaluation, and explores the underlying biological pathways.

Mechanism of Action and In Vitro Potency

This compound, like other members of the rifamycin class, exerts its bactericidal effect by inhibiting the β-subunit of the bacterial DNA-dependent RNA polymerase, encoded by the rpoB gene.[1][2] This inhibition prevents the initiation of transcription, ultimately leading to bacterial cell death.

In vitro studies have consistently demonstrated this compound's superior potency against M. tuberculosis compared to other rifamycins.

| Compound | M. tuberculosis Strain | MIC (μg/mL) | Reference |

| This compound | ATCC 35801 (Erdman) | 0.00047 | [3] |

| Rifampin | ATCC 35801 (Erdman) | 0.06 | [3] |

| Isoniazid | ATCC 35801 (Erdman) | 0.03 | [3] |

| This compound | Clinical Isolates | 64-fold more active than Rifampin | [1] |

| This compound | Clinical Isolates | 4- to 8-fold more active than Rifabutin | [1] |

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and other anti-tuberculosis agents.

Preclinical Efficacy in Models of Latent Tuberculosis

The evaluation of drugs for LTBI necessitates the use of specialized in vitro and in vivo models that mimic the non-replicating, persistent state of Mtb within the host.

In Vitro Models of Latency

This model simulates the gradual oxygen depletion that Mtb is thought to encounter within a granuloma.

Experimental Protocol: The Wayne Model

-

Inoculum Preparation: M. tuberculosis (e.g., H37Rv) is grown in a suitable liquid medium (e.g., Dubos medium with Tween 80) to mid-log phase.

-

Hypoxic Culture Setup: The culture is diluted and transferred to sealed tubes with a defined headspace-to-culture volume ratio, ensuring gradual oxygen consumption by the bacteria. Methylene blue can be included as a visual indicator of oxygen depletion.

-

Induction of Non-Replicating Persistence (NRP): The tubes are incubated with slow stirring for several weeks. Two stages of NRP are typically defined: NRP-1 (around 12 days) and NRP-2 (around 21 days), characterized by a cessation of replication.

-

Drug Exposure: this compound or other compounds are added to the cultures at desired concentrations.

-

Viability Assessment: After a defined exposure period, bacterial viability is assessed by determining colony-forming units (CFU) on solid agar.

This model simulates the nutrient-deprived environment within the granuloma.

Experimental Protocol: Nutrient Starvation Model

-

Bacterial Culture: M. tuberculosis is grown to mid-log phase in a complete medium (e.g., Middlebrook 7H9 with supplements).

-

Induction of Starvation: The bacteria are harvested by centrifugation, washed twice with phosphate-buffered saline (PBS) to remove residual nutrients, and then resuspended in PBS.

-

Incubation: The bacterial suspension in PBS is incubated for an extended period (e.g., 6 weeks) at 37°C.

-

Drug Exposure: The starved, non-replicating bacteria are then exposed to the test compounds.

-

Viability Assessment: The number of viable bacteria is quantified by plating serial dilutions on nutrient-rich agar and counting CFUs.

The Cornell Mouse Model of Latent Tuberculosis

This in vivo model is a cornerstone for evaluating drugs for their ability to prevent relapse of a latent infection.

Experimental Protocol: The Cornell Mouse Model

-

Infection: Mice (e.g., C57BL/6) are infected intravenously with a standardized dose of virulent M. tuberculosis (e.g., H37Rv).

-

Establishment of Latency: Several weeks post-infection, the mice are treated with a combination of anti-tuberculosis drugs, typically isoniazid (INH) and pyrazinamide (PZA), for a prolonged period (e.g., 14 weeks). This treatment reduces the bacterial load to undetectable levels by standard CFU counting.

-

Preventive Therapy: Following the initial treatment and a rest period, the latently infected mice are treated with the experimental drug regimen (e.g., this compound-containing combinations).

-

Reactivation: To assess the sterilizing activity of the preventive therapy, reactivation of the latent infection is induced, often through immunosuppression with agents like dexamethasone.

-

Assessment of Efficacy: The bacterial load in the lungs and spleen is determined by CFU counting after the reactivation phase. A lower CFU count in the treated group compared to a control group indicates efficacy.

Efficacy Data from Murine Models

Studies in mouse models have demonstrated the potent activity of this compound, particularly in combination with other anti-tuberculosis agents.

| Study | Mouse Model | Treatment Regimen | Duration | Key Findings | Reference |

| Combination Therapy | Standard Infection | This compound + Isoniazid | 12 weeks | More effective than Rifampin + Isoniazid; reduced time to apparent sterilization by half (6 vs. 12 weeks). | [3] |

| Relapse Study | Standard Infection | This compound + Isoniazid | 12 weeks | No regrowth observed 6 months after cessation of therapy. | [3] |

| Combination Therapy | Standard Infection | This compound + Pyrazinamide + Ethambutol | 12 weeks | Comparable sterilizing activity to Isoniazid + Rifampin, but significantly better with respect to relapse. | [3] |

Table 2: Summary of this compound Efficacy in Murine Tuberculosis Models.

Clinical Pharmacokinetics and Human Studies

A phase II clinical trial evaluated the safety and bactericidal activity of this compound in patients with active pulmonary tuberculosis. While not a direct study of LTBI, it provides valuable pharmacokinetic and safety data in humans.

| Parameter | 10 mg this compound (once weekly) | 25 mg this compound (once weekly) | Reference |

| Cmax (ng/mL) | 13.5 ± 4.6 | 26.4 ± 11.0 | [1] |

| AUC (ng·h/mL) | 280.1 ± 119.7 | 610.3 ± 253.4 | [1] |

| t1/2 (h) | 8.7 ± 2.7 | 8.6 ± 3.6 | [1] |

Table 3: Pharmacokinetic Parameters of this compound in Patients with Pulmonary Tuberculosis.

A study in healthy volunteers showed that this compound has a long terminal half-life of approximately 61 hours, supporting the potential for once-weekly dosing.[1] The study also noted that administration with a high-fat meal increased systemic exposure.

Signaling Pathways in Latent Tuberculosis

The ability of M. tuberculosis to enter and maintain a latent state is controlled by complex signaling pathways that sense and respond to the host environment. A key pathway is the DosR/DosS/DosT two-component system.

Caption: The DosR/S/T signaling pathway in M. tuberculosis latency.

This pathway is activated by host-generated signals such as hypoxia and nitric oxide.[1] The sensor kinases DosS and DosT autophosphorylate in response to these signals and subsequently transfer the phosphate group to the response regulator DosR. Phosphorylated DosR then activates the transcription of the "dormancy regulon," a set of approximately 50 genes that enable the bacterium to enter a non-replicating, persistent state. This compound's mechanism of action, the inhibition of RNA polymerase, would be effective against any residual transcriptional activity in this state and during reactivation.

Experimental and Developmental Workflow

The evaluation of a novel compound like this compound for the treatment of latent tuberculosis follows a logical progression from in vitro screening to preclinical and clinical studies.

References

- 1. Safety and Bactericidal Activity of this compound in Patients with Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound(Kaneka corp) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of this compound in a Combination Treatment Regimen as an Alternative to Isoniazid-Rifampin Therapy in a Mouse Tuberculosis Model - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies of Rifalazil Against Clostridioides difficile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clostridioides difficile infection (CDI) remains a significant challenge in healthcare settings, with the high recurrence rates of standard therapies driving the need for novel antimicrobial agents. Rifalazil, a benzoxazinorifamycin, has demonstrated potent in vitro activity and promising in vivo efficacy in preclinical models of CDI. This document provides a comprehensive technical overview of the preliminary studies of this compound against C. difficile, intended to serve as a resource for researchers and drug development professionals. It includes a compilation of quantitative data, detailed experimental methodologies, and visualizations of the drug's mechanism of action and experimental workflows. While the clinical development of this compound was discontinued due to side effects, the preclinical data presented herein may offer valuable insights for the development of new rifamycin derivatives or other novel anti-C. difficile agents.

In Vitro Efficacy

This compound has shown significant bactericidal effects against a range of C. difficile isolates. The in vitro potency of this compound is summarized in the table below, with data extracted from a key study evaluating its activity against 31 distinct clinical and ATCC strains of C. difficile.

Table 1: In Vitro Activity of this compound Against Clostridioides difficile

| Metric | Value (µg/mL) |

| MIC₅₀ | 0.002 |

| MIC₉₀ | 0.004 |

| MIC for strain 10463 | 0.002 |

| Data from Anton et al., 2004.[1][2] |

In Vivo Efficacy: Hamster Model of CDI

A pivotal preclinical study utilized the golden Syrian hamster model to evaluate the therapeutic and prophylactic efficacy of this compound in comparison to vancomycin, a standard-of-care treatment for CDI.[1][2][3]

Table 2: Dosing Regimens in the Hamster Model of CDI

| Treatment Group | Agent | Dose | Route | Frequency | Duration |

| Therapeutic | This compound | 20 mg/kg | Gavage | Once daily | 5 days |

| Vancomycin | 50 mg/kg | Gavage | Once daily | 5 days | |

| Prophylactic | This compound | 20 mg/kg | Gavage | Once daily | 5 days |

| Vancomycin | 50 mg/kg | Gavage | Once daily | 5 days | |

| Data from Anton et al., 2004.[3] |

Table 3: Survival and Relapse Rates in the Hamster Model of CDI

| Treatment Group | Survival Rate (during treatment) | Relapse Rate (post-treatment) |

| This compound (Therapeutic) | 100% | 0% |

| Vancomycin (Therapeutic) | 100% | 65% |

| This compound (Prophylactic) | 100% | 0% |

| Vancomycin (Prophylactic) | 100% | 100% |

| Data from Anton et al., 2004.[1][2] |

The study found that while both this compound and vancomycin were effective in preventing mortality during active treatment, a stark difference was observed in relapse rates.[1][2] Animals treated with vancomycin experienced high rates of relapse and mortality after the cessation of therapy.[1][2] In contrast, none of the hamsters treated with this compound showed signs of disease or mortality in the 30-day follow-up period, suggesting a superior ability to prevent CDI recurrence.[1][2][3]

Mechanism of Action

This compound, like other rifamycins, exerts its bactericidal effect by inhibiting bacterial DNA-dependent RNA polymerase.[1] This inhibition is achieved by binding to the β-subunit of the RNA polymerase, which is encoded by the rpoB gene. This binding event physically blocks the elongation of the nascent RNA chain, leading to a cessation of transcription and subsequent cell death.

Mechanisms of Resistance

Resistance to rifamycins in C. difficile is primarily associated with mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase. These mutations occur within the rifamycin resistance-determining region (RRDR) and alter the binding site of the drug, thereby reducing its inhibitory effect.

Experimental Protocols

In Vitro Susceptibility Testing: Agar Dilution Method

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of anaerobic bacteria.

Methodology:

-

Media Preparation: Prepare Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood.

-

Antibiotic Preparation: Prepare a stock solution of this compound and perform serial twofold dilutions to achieve the desired final concentrations in the agar plates.

-

Plate Preparation: Incorporate the this compound dilutions into the molten Brucella agar and pour into petri dishes. A no-drug control plate should also be prepared.

-

Inoculum Preparation: Culture the C. difficile isolates on a non-selective agar medium. Prepare a suspension of the bacteria in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation: Using a multipoint inoculator, spot-inoculate the prepared agar plates with the bacterial suspension.

-

Incubation: Incubate the plates in an anaerobic environment at 37°C for 48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that completely inhibits the visible growth of the C. difficile isolate.

In Vivo Efficacy: Clindamycin-Induced Hamster Model of CDI

This protocol describes the induction of CDI in hamsters and subsequent treatment with this compound.

Methodology:

-

Animal Acclimatization: House male Golden Syrian hamsters in individual cages and allow them to acclimatize for a specified period.

-

Induction of Susceptibility: Administer a single subcutaneous injection of clindamycin phosphate (e.g., 10 mg/kg) to disrupt the normal gut microbiota.

-

Infection: 24 hours after clindamycin administration, challenge the hamsters with an oral gavage of a known concentration of C. difficile spores or vegetative cells (e.g., 10⁵ CFU).

-

Treatment Initiation:

-

Therapeutic Model: Begin treatment with this compound, vancomycin, or a vehicle control 24 hours after C. difficile challenge.

-

Prophylactic Model: Initiate treatment concurrently with the C. difficile challenge.

-

-

Monitoring: Observe the animals daily for clinical signs of CDI, including diarrhea ("wet tail"), weight loss, and mortality, for the duration of the treatment and a subsequent follow-up period (e.g., 30 days).

-

Endpoint Analysis: At the end of the study or upon euthanasia of moribund animals, cecal contents can be collected for toxin assays and quantitative culture of C. difficile. Histopathological examination of the cecum can also be performed.

Conclusion

The preliminary studies of this compound against Clostridioides difficile demonstrated its potent in vitro activity and, most notably, its superior efficacy in preventing relapse in a hamster model of CDI compared to vancomycin.[1][2][3] The mechanism of action, through the inhibition of bacterial RNA polymerase, is well-established for the rifamycin class of antibiotics. While the clinical development of this compound was halted, the preclinical data remain a valuable reference for the ongoing research and development of novel therapeutics for CDI. The detailed methodologies and conceptual frameworks presented in this guide are intended to support these future endeavors.

References

- 1. This compound Treats and Prevents Relapse of Clostridium difficile-Associated Diarrhea in Hamsters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. This compound treats and prevents relapse of clostridium difficile-associated diarrhea in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Rifalazil

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for determining the in vitro susceptibility of various bacterial species to Rifalazil, a benzoxazinorifamycin antibiotic. The protocols for broth microdilution and agar dilution are based on established standards to ensure accuracy and reproducibility.

Mechanism of Action

This compound inhibits bacterial DNA-dependent RNA polymerase, thereby blocking transcription and preventing protein synthesis, which ultimately leads to bacterial cell death.[1][2][3] It is a derivative of rifamycin and has demonstrated potent activity against a range of bacteria, including Mycobacterium tuberculosis, Chlamydia species, and various Gram-positive organisms.[4]

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound against various bacterial species as reported in the literature.

| Bacterial Species | Strain(s) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Clostridioides difficile | 31 clinical isolates | 0.002 | 0.004 | Not Reported | [1] |

| Mycobacterium tuberculosis | ATCC 35801 (Erdman) | Not Applicable | Not Applicable | 0.00047 | [5] |

| Mycobacterium tuberculosis | H37Rv | Not Applicable | Not Applicable | 0.004 - 0.035 | [6] |

| Staphylococcus aureus | ATCC 29213 (Wild-type) | Not Applicable | Not Applicable | 0.002 - 0.03 | [7] |

| Chlamydia trachomatis | 10 strains | Not Applicable | 0.0025 | Not Reported | [4] |

| Chlamydophila pneumoniae | 10 clinical isolates | Not Applicable | 0.00125 | 0.00125 - 0.0025 | [4] |

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the antibiotic stock solution is critical for accurate susceptibility testing.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Sterile deionized water or appropriate broth

-

Sterile microcentrifuge tubes or vials

Protocol:

-

Accurately weigh the this compound powder.

-

Dissolve the this compound powder in a small volume of DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL or higher). Ensure complete dissolution.

-

Further dilute the stock solution in sterile deionized water or the appropriate testing broth to achieve the desired starting concentration for serial dilutions.

-

Aliquot the stock solution into sterile, single-use vials and store at -70°C or below until use. Avoid repeated freeze-thaw cycles.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound in a liquid medium.

Materials:

-

96-well microtiter plates

-

Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious aerobes, Brucella broth supplemented with hemin, vitamin K1, and laked sheep blood for anaerobes, Middlebrook 7H9 broth with OADC enrichment for mycobacteria)

-

Bacterial inoculum equivalent to a 0.5 McFarland standard

-

This compound stock solution

-

Sterile diluent (e.g., saline or broth)

-

Incubator with appropriate atmospheric conditions

Protocol:

-

Prepare Serial Dilutions:

-

Dispense 50 µL of the appropriate sterile broth into wells 2 through 12 of a 96-well microtiter plate.

-

Add 100 µL of the starting this compound concentration to well 1.

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 11. Discard 50 µL from well 11. Well 12 will serve as the growth control (no antibiotic).

-

-

Inoculum Preparation:

-

From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

-

Inoculation:

-

Inoculate each well with 50 µL of the diluted bacterial suspension, resulting in a final volume of 100 µL per well.

-

-

Incubation:

-

Incubate the plates under the appropriate conditions:

-

Aerobes: 35°C ± 2°C for 16-20 hours in ambient air.

-

Anaerobes: 35°C ± 2°C for 46-48 hours in an anaerobic environment.

-

Mycobacteria: 35-37°C for the appropriate duration (can be several days to weeks) in a CO₂-enriched atmosphere if required.

-

-

-

Reading Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

-

References

- 1. journals.asm.org [journals.asm.org]

- 2. scribd.com [scribd.com]

- 3. In Vitro Activity of Novel Rifamycins against Rifamycin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Activities of Rifamycin Derivatives ABI-1648 (this compound, KRM-1648), ABI-1657, and ABI-1131 against Chlamydia trachomatis and Recent Clinical Isolates of Chlamydia pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of this compound in a Combination Treatment Regimen as an Alternative to Isoniazid-Rifampin Therapy in a Mouse Tuberculosis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial Activity of Rifamycins for M. Smegmatis with Comparison of Oxidation and Binding to Tear Lipocalin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

Application Notes and Protocols: Rifalazil in a Hamster Model of Clostridium difficile Infection

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of rifalazil in a golden Syrian hamster model of Clostridium difficile infection (CDI). The protocols and data presented are synthesized from published research to guide the design and interpretation of similar preclinical studies.

Introduction

Clostridium difficile is a leading cause of antibiotic-associated diarrhea and colitis.[1][2] The golden Syrian hamster is a well-established animal model for CDI as it closely mimics the severe, toxin-mediated intestinal disease observed in humans.[3] this compound, a benzoxazinorifamycin antibiotic, has demonstrated significant efficacy in this model, suggesting its potential as a therapeutic agent for CDI.[1][2][3][4] It functions by inhibiting the β-subunit of bacterial RNA polymerase, thereby blocking bacterial transcription.[5][6] In the context of CDI, this compound's primary role is to eliminate the C. difficile bacteria, which in turn prevents the production of toxins that damage the host's intestinal epithelium.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a pivotal study comparing this compound to vancomycin and a vehicle control in a hamster model of CDI.

Table 1: Survival Outcomes in Prophylactic and Treatment Protocols

| Treatment Group | Prophylactic Protocol Survival Rate (Day 34) | Treatment Protocol Survival Rate (Day 32) | Relapse Rate after Treatment Discontinuation |

| This compound (20 mg/kg) | 100% | 100% | 0% |

| Vancomycin (50 mg/kg) | 0% (all became moribund between days +14 and +24) | 35% | 100% (prophylactic) / 65% (treatment) |

| Vehicle (0.8% DMSO) | 0% (all became moribund within 48 hours) | 0% (all became moribund within 48 hours) | N/A |

Data synthesized from a study where treatment was administered for 5 days.[1]

Table 2: Histopathological Evaluation of Cecal Tissue

| Treatment Group | Epithelial Damage Score (Arbitrary Units) | Congestion and Edema Score (Arbitrary Units) | Neutrophil Infiltration Score (Arbitrary Units) |

| This compound (20 mg/kg) | 0 (No damage) | Significantly reduced vs. Vehicle | Less than Vehicle (not statistically significant) |

| Vancomycin (50 mg/kg) | Severe epithelial damage | Mildly reduced vs. Vehicle | Not specified |

| Vehicle (0.8% DMSO) | Severe epithelial damage | Severe | Significant infiltration |

Scores are descriptive summaries from published findings.[1][3] this compound-treated animals showed an absence of epithelial cell damage and significantly reduced congestion and edema compared to vehicle-treated animals.[1][3]

Table 3: Detection of C. difficile Toxin

| Treatment Group | Toxin Presence in Feces (Post-Treatment) |

| This compound (20 mg/kg) | Not detected (up to 30 days post-treatment) |

| Vancomycin (50 mg/kg) | Detected (10-15 days post-treatment, indicating relapse) |

| Vehicle (0.8% DMSO) | N/A (animals did not survive) |

Toxin presence was determined by enzyme-linked immunosorbent assay (ELISA).[1][3][4]

Experimental Protocols

This section details the methodology for establishing a C. difficile infection model in hamsters and evaluating the efficacy of this compound.

Animal Model and Husbandry

-

Housing: Animals should be housed individually in sterile cages with filtered tops to prevent cross-contamination. Sterile food and water should be provided ad libitum. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Induction of C. difficile Infection

This is a two-step process involving antibiotic-induced disruption of the gut microbiota followed by oral challenge with C. difficile.

-

Day -1: Antibiotic Pre-treatment

-

Day 0: C. difficile Challenge

Treatment Regimens

Treatment can be administered either prophylactically (simultaneously with the C. difficile challenge) or therapeutically (after the infection has been established).

-

Prophylactic Protocol:

-

Treatment Protocol:

Monitoring and Endpoints

-

Clinical Monitoring: Observe the animals at least twice daily for signs of illness, including diarrhea, weight loss, lethargy, and ruffled fur.

-